Solvent Yellow 21
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5601-29-6 |
|---|---|
Molecular Formula |
C34H25CrN8O6 |
Molecular Weight |
693.6 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
InChI Key |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
Synonyms |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Solvent Yellow 21
Elucidation of Reaction Mechanisms and Pathways in Classical Synthesis
The traditional synthesis of Solvent Yellow 21 is a multi-step process involving diazotization, azo coupling, and metal complexation. guidechem.com This route has been a cornerstone of its industrial production for decades.
Diazotization and Azo Coupling Reactions
The synthesis commences with the diazotization of an aromatic primary amine, followed by an azo coupling reaction. nih.gov In a typical procedure, 2-Aminobenzoic acid is diazotized and then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
The diazotization process involves treating the primary aromatic amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. nih.govyoutube.com These salts are highly reactive electrophiles.
The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling component. wikipedia.orgorganic-chemistry.org In the case of this compound synthesis, the coupling agent is 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is sensitive to pH, with optimal conditions typically being mildly acidic to neutral. organic-chemistry.org
A general representation of the diazotization and azo coupling reaction is depicted below:
A simplified schematic of the diazotization of an aromatic amine and subsequent azo coupling to form an azo compound.Metal Complexation Processes: Chromium Coordination Chemistry
The resulting azo dye then undergoes complexation with a chromium salt to form the final this compound. This step is crucial for enhancing the dye's stability, lightfastness, and solubility in organic solvents. guidechem.comresearchgate.net The process typically involves heating the azo dye with a chromium source, such as chromium formate, in a solvent like formamide at elevated temperatures (e.g., 113–115 °C) for several hours. This results in the formation of a chromium complex where one mole of chromium is coordinated with two moles of the dye ligand.
The chromium(III) ion acts as a Lewis acid, accepting electron pairs from the coordinating atoms of the azo dye ligand, which typically include nitrogen and oxygen atoms. This coordination results in the formation of a stable chelate structure. Spectroscopic studies, including FT-IR and UV-Vis, are instrumental in confirming the coordination of the ligand to the chromium metal. chemmethod.com The formation of the metal complex significantly influences the electronic properties of the chromophore, leading to the desired color and fastness properties. researchgate.net
Post-Synthesis Modification and Finishing
Following the metal complexation, the synthesized this compound undergoes several finishing steps to achieve the desired physical form and purity for its intended applications. These processes typically include filtration to separate the solid dye from the reaction mixture, followed by washing to remove any unreacted starting materials or byproducts. The product is then dried to obtain a deep yellow powder. chemicalbook.comadditivesforpolymer.com
Depending on the specific application, further modifications might be employed. These can include milling or grinding to achieve a specific particle size distribution, which is important for its use in plastics, inks, and coatings. epsilonpigments.com The final product is a deep yellow powder with excellent solubility in a wide range of organic solvents and good compatibility with various synthetic and natural resins. precisechem.com
Advancements in Green Chemistry Approaches for this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netnih.gov This has led to research into green chemistry approaches for the production of dyes like this compound, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com
Sustainable Reaction Media and Solvent-Free Syntheses
A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. sigmaaldrich.com Research has explored the use of greener solvents such as water, ionic liquids, and bio-derived solvents like glycerol and 2-MeTHF for various organic reactions. rsc.orgrsc.orgucsb.edu While specific studies on this compound in these alternative media are not extensively detailed in the provided search results, the general principles of green solvent substitution are applicable.
Solvent-free synthesis is another promising green chemistry approach that minimizes waste and environmental impact. mdpi.com Mechanochemical methods, where reactions are carried out by grinding solid reactants together, have been successfully applied to the synthesis of various organic compounds, including azo dyes. researchgate.net A convenient, rapid, one-pot method for the synthesis of azo dyes has been developed through sequential diazotization–diazo coupling of aromatic amines with NaNO2 and silica (B1680970) sulfuric acid under solvent-free conditions at room temperature. researchgate.net This approach offers advantages such as reduced reaction times, higher yields, and elimination of solvent waste.
Catalytic Systems and Efficiency Enhancement in Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy consumption. nih.gov In the context of azo dye synthesis, research has explored the use of various catalytic systems to improve the efficiency of the diazotization and coupling reactions. For instance, the use of solid acid catalysts like silica sulfuric acid can facilitate the diazotization step under milder and solvent-free conditions. researchgate.net
Furthermore, advancements in catalyst design aim to develop heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste. acs.org While specific catalytic systems for the chromium complexation step of this compound are not detailed in the provided results, the broader field of coordination chemistry is continually exploring more efficient and environmentally benign metal catalysts for various transformations. nih.gov The development of catalytic processes that can operate under milder conditions and with higher atom economy represents a key area for future research in the sustainable synthesis of this compound. rsc.org
Design and Synthesis of Novel this compound Analogues and Functional Derivatives
The development of novel analogues and functional derivatives of this compound, a metal-complex azo dye, is driven by the need to enhance its performance characteristics for specific applications. emperordye.comxcolorpigment.com Synthetic strategies focus on modifying the core structure to achieve targeted properties such as improved thermal stability, greater lightfastness, altered color shades, and enhanced solubility in various polymer matrices and organic solvents. sdc.org.uk These modifications can be broadly categorized into structure-directed molecular changes and the application of functionalization techniques.
Structure-Directed Molecular Modification for Targeted Properties
Structure-directed molecular modification involves the systematic alteration of the dye's constituent parts—the organic azo ligand and the central metal ion—to establish clear structure-property relationships. taylorfrancis.com The properties of metal-complex azo dyes are intrinsically linked to their chemical architecture, allowing for rational design to meet specific industrial demands. emperordye.com
The organic ligand of a this compound-type dye is synthesized through a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich molecule. jchemrev.comnih.gov Modifications can be introduced at either stage.
Modification of the Diazo Component: The initial aromatic amine can be substituted with various functional groups. Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) onto the aromatic ring of the amine precursor can significantly alter the electronic properties of the resulting azo ligand. These changes directly impact the molecule's absorption spectrum, leading to shifts in color (hypsochromic or bathochromic shifts). jchemrev.commdpi.com
Modification of the Coupling Component: Similarly, the coupling agent, typically a pyrazolone (B3327878) or naphthol derivative for yellow to red shades, can be modified. Altering the substituents on this part of the molecule also provides a powerful tool for tuning the final color and fastness properties of the dye. sdc.org.uk
Variation of the Metal Ion: this compound is a 1:2 metal-complex dye, where two organic ligands coordinate with a central metal ion, typically chromium (Cr³⁺). emperordye.comsdc.org.uk The choice of the metal is critical to the dye's stability, color, and lightfastness. iiardjournals.org There is significant research into replacing chromium due to environmental and toxicological concerns. researchgate.net Alternative metal ions such as iron (Fe³⁺), cobalt (Co³⁺), and copper (Cu²⁺) can be used to create analogues. sdc.org.ukiiardjournals.org While these alternatives may offer a better toxicological profile, they often result in different shades (e.g., iron complexes typically yield yellow-brown to olive-brown shades) and may have lower fastness properties compared to their chromium counterparts. sdc.org.uk
The following table summarizes the strategies for molecular modification and their anticipated effects on the dye's properties.
| Modification Strategy | Specific Change | Target Property | Expected Outcome |
| Diazo Component Substitution | Introduction of electron-withdrawing groups (e.g., -NO₂) | Color Tuning | Shift to longer wavelengths (bathochromic/red shift) |
| Introduction of electron-donating groups (e.g., -OCH₃) | Color Tuning | Shift to shorter wavelengths (hypsochromic/blue shift) | |
| Coupling Component Substitution | Introduction of bulky alkyl groups | Solubility | Increased solubility in nonpolar organic solvents and polymers |
| Central Metal Ion Variation | Replacement of Cr³⁺ with Fe³⁺ | Environmental Profile / Color | Reduced toxicity; shift in shade towards brown/olive sdc.org.ukresearchgate.net |
| Replacement of Cr³⁺ with Co³⁺ | Color / Fastness | Alteration of shade and potential changes in light and heat stability |
Covalent and Non-Covalent Functionalization Techniques
Functionalization extends beyond simple substitution to introduce specific functionalities or alter the dye's interaction with its environment. This can be achieved through the formation of strong covalent bonds or weaker, non-covalent interactions.
Covalent Functionalization involves the creation of a stable, covalent bond between the dye molecule and another chemical entity, such as a polymer or a reactive group. google.com This is a powerful method for permanently altering properties like solubility or for anchoring the dye to a substrate to prevent migration. google.com
A common strategy is to incorporate a reactive functional group into the dye ligand during its initial synthesis. For a dye like this compound, using a precursor such as 4-aminobenzoic acid for the diazo component would result in a ligand bearing a carboxylic acid (-COOH) group. This group can then serve as a handle for further reactions:
Esterification or Amidation: The carboxylic acid group can be reacted with alcohols or amines to form esters or amides. This allows for the attachment of long alkyl chains to improve solubility in oils or the linkage of the dye to a polymer backbone.
Attachment of Reactive Groups: The dye can be functionalized with reactive moieties, such as vinyl sulfone or chlorotriazine groups, similar to those found in reactive dyes for textiles. sdc.org.uk This would allow the solvent dye to form covalent bonds with appropriately functionalized polymers or surfaces.
Non-Covalent Functionalization utilizes intermolecular forces such as ionic interactions, hydrogen bonding, and van der Waals forces to modify the dye's properties. jchemrev.com This approach is advantageous as it does not permanently alter the dye's core chemical structure. beilstein-journals.org
Ionic Bonding: If the dye ligand contains an acidic group (e.g., sulfonic acid), it can form an ionic bond, or salt, with a basic polymer or a large organic cation. This can dramatically enhance solubility in specific solvent systems. google.com
Polymer Encapsulation/Dispersion: The solubility and stability of a solvent dye can be improved by mixing it with specific branched polymers, such as polyesteramides. google.com The polymer can encapsulate or form a stable dispersion with the dye molecules, preventing aggregation and improving compatibility with the target medium. google.combeilstein-journals.org This method is used to create highly soluble or liquid dye formulations from colorants that may otherwise have poor solubility. google.comgoogle.com
The table below outlines various functionalization techniques and their primary objectives.
| Functionalization Type | Technique | Description | Primary Goal |
| Covalent | Derivatization via reactive groups (e.g., -COOH, -OH) | Attaching other molecules (e.g., polymers, alkyl chains) through ester or amide linkages. | Permanently improve solubility; prevent dye migration by binding to a matrix. google.com |
| Covalent | Introduction of reactive moieties | Incorporating groups like vinyl sulfones that can react with a substrate. sdc.org.uk | Create a reactive dye for specialized polymer applications. |
| Non-Covalent | Ionic Bonding | Forming a salt between an acidic or basic group on the dye and a polymeric counter-ion. google.com | Enhance solubility in specific or broader solvent classes. google.com |
| Non-Covalent | Polymer Encapsulation | Mixing the dye with a compatible polymer to create a stable, non-covalently bound system. google.com | Improve solubility and create stable liquid dye formulations. google.comgoogle.com |
Advanced Spectroscopic and Structural Characterization of Solvent Yellow 21
High-Resolution Spectroscopic Techniques for Comprehensive Elucidation
A suite of high-resolution spectroscopic methods is employed to define the molecular structure, identify functional groups, and understand the photophysical behavior of Solvent Yellow 21. These techniques provide a detailed "fingerprint" of the molecule, confirming its identity and purity.
¹H-NMR spectra would provide information on the hydrogen environments. The aromatic protons on the phenyl and benzoic acid rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet for the methyl group (–CH₃) on the pyrazolone (B3327878) ring would be expected in the upfield region, with studies on similar compounds showing this signal around δ 2.20 ppm. elsevier.es
¹³C-NMR spectroscopy complements the proton data by identifying the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon (C=O) of the pyrazolone ring, carbons of the aromatic rings, and the azo-bonded carbons. The methyl carbon would appear at the high-field end of the spectrum, with a signal noted at δ 12.14 ppm in a related structure. elsevier.es The numerous aromatic carbons would produce a cluster of signals in the δ 117-158 ppm range. elsevier.es Coordination with the chromium ion in the final complex can cause shifts and broadening of these signals due to the paramagnetic nature of Cr(III).
Table 1: Expected NMR Chemical Shifts for the Ligand of this compound
| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| Methyl | ¹H | ~2.2 | Singlet; based on analogous compounds. elsevier.es |
| Aromatic | ¹H | ~7.0 - 8.5 | Complex multiplets from two aromatic rings. |
| Methyl | ¹³C | ~12 | Based on analogous compounds. elsevier.es |
| Aromatic | ¹³C | ~117 - 158 | Multiple signals for phenyl and benzoic acid carbons. elsevier.es |
| Carbonyl | ¹³C | >160 | Expected position for pyrazolone C=O. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. gatewayanalytical.commt.com These two techniques are often complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is excellent for homo-nuclear bonds and symmetric vibrations. gatewayanalytical.commt.comspectroscopyonline.com
For this compound (C.I. 18690), FT-IR spectroscopy confirms the presence of key structural motifs. The azo bond (–N=N–), central to the chromophore, gives rise to a characteristic absorption band around 1500 cm⁻¹. The C=N stretching vibration within the pyrazolone ring is observed near 1600 cm⁻¹. Other expected bands would include C=O stretching from the pyrazolone and carboxylic acid groups, O-H stretching (if the carboxylic acid is protonated), and various C-H and C=C stretching and bending modes from the aromatic rings. The coordination of the ligand to the chromium ion can be studied by observing shifts in the carboxylate and azo group frequencies.
Raman spectroscopy provides confirmatory data and is particularly useful for analyzing the azo linkage and the aromatic backbone. thermofisher.com The combination of FT-IR and Raman provides a comprehensive vibrational profile, which is invaluable for quality control and for studying interactions between the dye and its matrix in applications. spectroscopyonline.com
Table 2: Key FT-IR Bands for this compound (C.I. 18690)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~1600 | C=N Stretch | Pyrazolone Ring | |
| ~1500 | N=N Stretch | Azo Group | |
| ~1700 | C=O Stretch | Carboxylic Acid / Pyrazolone | (Expected) |
| ~3000-3100 | C-H Stretch | Aromatic Rings | (Expected) |
| ~1450-1580 | C=C Stretch | Aromatic Rings | (Expected) |
Electronic spectroscopy (UV-Visible absorption) is fundamental to characterizing any dye, as it directly probes the electronic transitions that are responsible for its color. ufg.br The color of this compound arises from its strong absorption of light in the visible region, which is dictated by its extended π-conjugated system incorporating the azo group and aromatic rings.
UV-Vis spectral analysis of this compound shows a characteristic maximum absorption wavelength (λmax) in the range of 420–460 nm. This absorption band is attributed to the π→π* electronic transition within the azo chromophore. bau.edu.lb The exact position and intensity of this peak can be influenced by the solvent environment, a phenomenon known as solvatochromism. bau.edu.lbmdpi.com The complexation with chromium modulates the electronic structure of the ligand, which in turn affects the absorption spectrum; copper complexes of similar dyes, for instance, are known to cause a bathochromic (red) shift in the λmax compared to the unmetallized ligand. bohrium.com
While electronic absorption is strong, information on the emission (fluorescence) properties of this compound is scarce. Many azo dyes are known to be poor fluorophores, as they have efficient non-radiative decay pathways to dissipate absorbed energy. researchgate.net Any emission would be expected at a longer wavelength than the absorption, in accordance with Stokes' shift. researchgate.net
Table 3: Electronic Absorption Data for this compound
| Parameter | Value | Technique | Notes |
| λmax (Absorption Maximum) | 420 - 460 nm | UV-Vis Spectroscopy | Corresponds to the π→π* transition of the azo chromophore. |
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. acs.org For this compound, whose full chemical name is Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), MS would be used to verify the mass of the entire metal complex. thegoodscentscompany.com
The uncomplexed ligand has a chemical formula of C₁₇H₁₄N₄O₃ and a molecular weight of 322.32 g/mol . nih.gov In an MS experiment, this would be observed as a molecular ion peak [M+H]⁺ at m/z 323 or [M-H]⁻ at m/z 321, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Tandem MS (MS/MS) experiments involve inducing fragmentation of the molecular ion to reveal structural details. epa.govub.edu For the azo ligand, characteristic fragmentation would include the cleavage of the azo bond (–N=N–), leading to daughter ions corresponding to the substituted pyrazolone and benzoic acid moieties. acs.org This fragmentation pattern provides unambiguous confirmation of the connectivity within the molecule.
Table 4: Molecular Weight and Formula of this compound Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Ligand | C₁₇H₁₄N₄O₃ | 322.32 | nih.gov |
| 1:2 Cr(III) Complex | C₃₄H₂₄CrN₈O₆·H | ~693.6 | thegoodscentscompany.com |
Solid-State Structural Analysis and Polymorphism Studies
While spectroscopic techniques characterize the molecule itself, solid-state analysis provides information about how these molecules are arranged in a bulk material, which can significantly impact the macroscopic properties of the dye.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iucr.org For a compound like this compound, this technique could be applied in two ways:
Single-Crystal X-ray Diffraction (SXRD): If a suitable single crystal could be grown, SXRD would provide the most precise information, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). mdpi.comrsc.org This would reveal the exact coordination geometry of the chromium ion and how the two ligands are arranged around it.
Powder X-ray Diffraction (PXRD): More commonly for industrial dyes, which are often microcrystalline powders, PXRD is used. iucr.orgnih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used for phase identification, quality control, and the study of polymorphism (the existence of multiple crystal forms). researchgate.netiucr.org Different polymorphs can have different colors, solubilities, and stability, making PXRD a critical tool. Even with materials of low crystallinity, PXRD combined with other methods can yield significant structural information. iucr.orgnih.gov
Electron Microscopy (SEM, TEM) for Morphological Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, or physical form and structure, of solid materials at a microscopic level. While specific SEM or TEM studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of these techniques are widely applied to analyze the morphology of dyes and pigments.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of a dye like this compound, which is often a powder in its solid form, SEM can reveal characteristics such as:
Particle Size and Distribution: The size and range of sizes of the dye particles.
Particle Shape: Whether the particles are crystalline, amorphous, spherical, needle-like, or irregular.
Surface Texture: The smoothness or roughness of the particle surfaces.
For instance, in a study on yellow ochre oil paint, SEM was used to observe the surface topography. researchgate.net The images revealed that exposure to certain solvents could lead to a rougher surface with some "cratering," suggesting a disruption of the organic material at the paint's surface. researchgate.net Although not directly about this compound, this illustrates how SEM can be used to assess the physical state and interactions of colorants within a medium.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to view the internal structure of a material. For a dye, TEM could potentially be used to:
Observe Nanostructure: Identify the internal arrangement of molecules within a particle.
Detect Impurities or Additives: Visualize the presence of other materials mixed with the dye at a nanoscale.
Analyze Crystal Structure: In conjunction with electron diffraction, determine the crystalline nature of the dye particles.
The application of these techniques is crucial in understanding the physical properties of the dye, which can influence its application performance, such as its dispersibility in a solvent or polymer, its color strength, and its stability.
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Component Analysis
The purity and composition of commercial dyes are critical for ensuring consistent quality and performance in their applications. Advanced chromatographic and electromigration techniques are essential for separating and quantifying the main dye component, as well as any impurities, isomers, or by-products from the manufacturing process.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its more advanced counterpart, UHPLC, are powerful analytical techniques used to separate, identify, and quantify components in a mixture. osti.govresearchgate.net These methods are widely applied in the analysis of synthetic dyes, including those similar in nature to this compound. lcms.czscientificlabs.co.ukresearchgate.net
Principles and Applications: In reversed-phase HPLC, a common mode for dye analysis, a non-polar stationary phase is used with a polar mobile phase. Components of the dye mixture are separated based on their relative hydrophobicity. Less polar components interact more strongly with the stationary phase and thus elute later, while more polar components elute earlier. UHPLC operates on the same principle but uses columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. osti.govresearchgate.net
Research Findings: While specific HPLC/UHPLC methods for this compound are not extensively published, the general methodologies for other solvent and azo dyes are well-established. For example, a study on the analysis of 47 synthetic dyes in textiles utilized a UHPLC system with a C18 column and a gradient elution with water and methanol (B129727) containing formic acid. lcms.cz Another method developed for analyzing color additives in food and cosmetics used a reverse-phase HPLC mode with monitoring at various wavelengths. fda.gov
A typical HPLC or UHPLC method for this compound would involve:
Sample Preparation: Dissolving the dye in a suitable organic solvent. lcms.cz
Separation: Using a C18 or similar reversed-phase column with a gradient elution of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. lcms.czmdpi.com
Detection: Employing a photodiode array (PDA) or UV-Vis detector to monitor the absorbance at specific wavelengths corresponding to the dye and any impurities. mdpi.com
The table below outlines a hypothetical set of parameters for an HPLC/UHPLC analysis of this compound, based on common practices for similar dyes.
Table 1: Illustrative HPLC/UHPLC Parameters for this compound Analysis
| Parameter | HPLC | UHPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm lcms.cz |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (B1210297) in Water fda.gov | Water with 0.1% Formic Acid lcms.cz |
| Mobile Phase B | Acetonitrile/Methanol fda.gov | Methanol or Acetonitrile lcms.cz |
| Flow Rate | 1.0 mL/min mdpi.com | 0.3 mL/min lcms.cz |
| Injection Volume | 10-20 µL researchgate.netmdpi.com | 1-5 µL researchgate.net |
| Detection | PDA or UV-Vis Detector | PDA or UV-Vis Detector |
| Run Time | 15-30 minutes | <10 minutes researchgate.net |
Capillary Electrophoresis and Related Electromigration Techniques
Capillary electrophoresis (CE) and its related techniques are a family of powerful separation methods that use an electric field to separate ions based on their size and charge. libretexts.orgsciex.comthermofisher.com These methods offer high efficiency, short analysis times, and require only very small sample volumes. tandfonline.com They are a valuable alternative to HPLC for the analysis of dyes. tandfonline.comnih.gov
Principles and Applications: In Capillary Zone Electrophoresis (CZE), the simplest form of CE, a capillary filled with a buffer solution is subjected to a high voltage. libretexts.org Ions in the sample migrate at different velocities depending on their charge-to-size ratio, leading to their separation. libretexts.org For neutral compounds or mixtures that are difficult to separate by CZE, Micellar Electrokinetic Chromatography (MEKC) can be used. MEKC involves adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase to partition the analytes and facilitate separation. libretexts.org
Research Findings: Studies have demonstrated the successful application of CE for the separation of various dye classes. For example, a mixture of seven cationic dyes, including C.I. Basic Yellow 21 (a different compound, but illustrative of the technique), was separated in under 5 minutes using CE with an electrolyte buffer of ammonium acetate in an acetonitrile-water mixture. kennesaw.edu Another study on safflower pigments used CZE with a borate (B1201080) buffer to separate the yellow components. tandfonline.com
For a metal-complex dye like this compound, a non-aqueous capillary electrophoresis (NACE) or MEKC method might be employed to ensure solubility and achieve effective separation.
The table below details typical conditions for a CE analysis of dyes, which could be adapted for this compound.
Table 2: Illustrative Capillary Electrophoresis Parameters for Dye Analysis
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., ~50 cm length kennesaw.edu |
| Background Electrolyte (BGE) | 45 mM Ammonium acetate in 60:40 acetonitrile/water, pH 4.7 kennesaw.edu |
| Applied Voltage | 20-30 kV kennesaw.edu |
| Injection | Hydrodynamic injection (e.g., 0.2 psi for 2 s) kennesaw.edu |
| Detection | Diode Array Detector (DAD) or UV-Vis kennesaw.edu |
| Temperature | 25 °C kennesaw.edu |
These electromigration techniques provide a complementary approach to HPLC/UHPLC for the comprehensive characterization and purity assessment of this compound. tandfonline.com
Theoretical and Computational Chemistry Studies on Solvent Yellow 21
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Solvent Yellow 21, such as its electronic structure, which dictates its color, reactivity, and photophysical behavior. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. researchgate.netacs.org
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying both the ground and excited electronic states of molecules. researchgate.netresearchgate.net DFT methods are favored for their balance of accuracy and computational cost, making them suitable for relatively large molecules like this compound. aip.orgnih.govprimescholars.com
In the context of this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in both the ground and excited states.
Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electron density. conicet.gov.ar This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Simulate UV-Vis Spectra: By calculating the energies of electronic transitions, DFT can predict the absorption spectrum of the dye, which is directly related to its color. Time-dependent DFT (TD-DFT) is a common extension of DFT used for this purpose. nih.govdergipark.org.tr
Researchers often employ various functionals within DFT, such as B3LYP or M06-2X, and different basis sets to find the best agreement with experimental data. researchgate.netrsc.org For instance, studies on similar azo dyes have shown that DFT can accurately predict geometric parameters and vibrational frequencies. primescholars.comdergipark.org.tr The choice of functional is critical, especially for describing excited states and charge-transfer phenomena, which are common in dye molecules. researchgate.netarxiv.orgacs.org
Table 1: Representative Data from DFT Calculations on Azo Dyes
| Calculated Property | Typical DFT Functional | Basis Set | Finding |
| Optimized Geometry | B3LYP | 6-311G(d,p) | Provides bond lengths and angles in good agreement with experimental X-ray data. dergipark.org.tr |
| Electronic Absorption | TD-DFT/B3LYP | 6-31G(d,p) | Predicts UV-Vis absorption maxima, explaining the color of the dye. conicet.gov.ar |
| Frontier Orbitals | B3LYP | 6-31G(d,p) | Determines HOMO-LUMO energy gap, indicating chemical reactivity and kinetic stability. conicet.gov.ar |
This table is illustrative and based on typical DFT studies of azo dyes. Specific values for this compound would require dedicated calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. pnas.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can offer higher accuracy for certain properties. mdpi.com
For this compound, ab initio methods can be particularly useful for:
Benchmarking DFT Results: The high accuracy of methods like CCSD(T) allows them to serve as a "gold standard" to validate the results obtained from more computationally efficient DFT calculations.
Predicting Spectroscopic Properties: These methods can provide highly accurate predictions of vibrational and electronic spectra. dergipark.org.tr For example, calculating the vibrational frequencies helps in assigning the peaks observed in experimental infrared (IR) and Raman spectra. conicet.gov.ar
The use of ab initio methods, often in conjunction with DFT, provides a comprehensive understanding of the electronic and structural properties that govern the spectroscopic behavior of this compound. conicet.gov.ar
Molecular Dynamics Simulations and Solvation Models
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. psu.edunih.gov This is crucial for understanding how this compound behaves in a real-world environment, such as in a solvent or mixed with other materials. conicet.gov.ar
The properties of a dye like this compound can be significantly influenced by the surrounding solvent. nih.gov MD simulations, often combined with solvation models, are used to explore these effects. aip.orgnih.gov Solvents can alter the dye's conformation (shape) and its photophysical properties, such as its absorption and emission of light. rsc.orgmdpi.comresearchgate.net
Key insights from these simulations include:
Solvatochromism: MD simulations can help explain why the color of a dye might shift in different solvents. This is often due to the stabilization or destabilization of the ground and excited states by the solvent's polarity. researchgate.netresearchgate.net
Conformational Changes: The flexibility of the this compound molecule can be explored, revealing how different solvent environments might favor certain conformations, which in turn affects the dye's properties. rsc.org
Photophysical Pathways: The simulations can shed light on the rates of different photophysical processes, such as fluorescence and non-radiative decay, by modeling the dynamic interactions between the dye and solvent molecules. nih.govrsc.org
Implicit solvent models, like the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to approximate the effect of the solvent without explicitly simulating every solvent molecule, saving computational resources. primescholars.commdpi.com
In many applications, dye molecules are present at concentrations where they can interact with each other, leading to the formation of aggregates. iucr.org This aggregation can drastically alter the material's properties, particularly its color and performance. researchgate.net
MD simulations are an ideal tool to study:
Aggregation Mechanisms: Simulations can reveal how individual dye molecules come together, identifying the primary driving forces, such as π-π stacking or hydrogen bonding. chinesechemsoc.org
Structure of Aggregates: The simulations can predict the likely arrangements of molecules within an aggregate (e.g., H-aggregates or J-aggregates), which have distinct spectroscopic signatures.
Influence on Properties: By understanding the structure of the aggregates, researchers can predict how aggregation will affect the absorption spectrum and other properties. Strong intermolecular interactions in aggregates can lead to significant shifts in absorption bands. chinesechemsoc.orgnih.gov
The study of aggregation is vital for controlling the properties of materials containing this compound, ensuring color consistency and preventing performance issues. acs.org
Predictive Modeling and Design of Functional Materials
The ultimate goal of many computational studies is to move beyond understanding existing molecules to designing new ones with enhanced properties. epj-n.org The insights gained from quantum chemistry and MD simulations of this compound can be used to build predictive models for designing novel functional materials.
Structure-Property Relationships: By systematically studying derivatives of this compound, computational models can establish clear relationships between molecular structure and properties like color, solubility, and stability.
Virtual Screening: These models can then be used to virtually screen large libraries of potential new dye molecules, identifying promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new materials.
Designing for Specific Applications: For example, if a dye with a specific color and high lightfastness is required, computational models can guide the modification of the this compound structure—perhaps by adding or changing substituent groups—to achieve the desired characteristics.
This predictive capability is a powerful tool in materials science, enabling the rational design of dyes and pigments tailored for specific applications, from inks and coatings to advanced electronic devices. epj-n.org
Quantitative Structure-Property Relationships (QSPR) in Material Science Contexts
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a statistical relationship between the chemical structure of a compound and its physicochemical properties. liverpool.ac.uk In material science, QSPR models are instrumental in predicting the performance of dyes like this compound in various applications, such as their fastness on textiles or their behavior in polymer matrices. mdpi.comdoi.org
The development of QSPR models involves calculating a set of molecular descriptors that encode different aspects of the dye's molecular structure. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. researchgate.net For azo dyes, which are a significant class of industrial colorants, QSPR studies have been used to predict a range of properties including dye affinity for fibers, light fastness, and degradation rates. researchgate.nettandfonline.comnih.gov
Research in this area often employs multiple linear regression (MLR) or more advanced machine learning algorithms to establish a correlation between the descriptors and the property of interest. researchgate.netnih.gov For instance, a study on the degradation of azo dyes utilized MLR to develop QSPR models that could predict decoloration and mineralization based on descriptors like molecular weight and the number of azo linkages. nih.gov Such models are validated using techniques like leave-one-out cross-validation to ensure their predictive power. nih.gov
The insights gained from QSPR studies can guide the design of new dyes with improved properties. By understanding which structural fragments or molecular properties positively or negatively influence a desired characteristic, chemists can strategically modify the molecular structure to enhance performance. mdpi.comtandfonline.com
Table 1: Key Molecular Descriptors in QSPR Studies of Azo Dyes
| Descriptor Type | Example | Relevance to Dye Properties |
|---|---|---|
| Constitutional | Molecular Weight | Influences solubility and diffusion into materials. nih.gov |
| Number of Azo Linkages | Affects color strength and degradation characteristics. nih.gov | |
| Number of Sulfonate Groups | Impacts water solubility and affinity for polar substrates. nih.gov | |
| Topological | Connectivity Indices | Relate to the branching and shape of the molecule, affecting interactions with substrates. |
| Quantum-Chemical | HOMO/LUMO Energies | Correlate with light absorption (color) and photoreactivity. |
In Silico Screening for Advanced Applications
In silico screening, a cornerstone of modern computational chemistry, involves the use of computer models to evaluate large libraries of virtual compounds for their potential in specific applications. plos.org This approach significantly accelerates the discovery of new materials by prioritizing candidates for experimental synthesis and testing. nih.govnih.gov For this compound and related azo dyes, in silico screening can explore their suitability for advanced applications beyond traditional coloration, such as in organic electronics or as functional materials. researchgate.net
The process often begins with the generation of a virtual library of compounds, which can include derivatives of a known dye like this compound. These virtual molecules are then subjected to a series of computational filters. A common technique is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant for applications where the dye needs to interact with a specific target, such as a biological molecule or a specific site in a material matrix. mdpi.com
Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of the dyes. primescholars.com These calculations can provide insights into the absorption spectra (color), fluorescence, and charge transport properties, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. The effect of the solvent or the surrounding medium on these properties can also be modeled using continuum solvation models or more explicit quantum mechanics/molecular mechanics (QM/MM) approaches. primescholars.comnih.govmdpi.com
By combining these computational tools, researchers can screen for dyes with optimal characteristics for a given application. For example, a screening protocol might look for dyes with high light absorption in a specific region of the solar spectrum for solar cell applications, or for molecules with high fluorescence quantum yields for use as fluorescent probes.
Table 2: Computational Methods in In Silico Screening of Dyes
| Computational Method | Application in Dye Screening | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicting binding affinity to target sites (e.g., fibers, biological macromolecules). mdpi.com | Binding energy, binding mode. mdpi.com |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. primescholars.com | Absorption spectra, HOMO/LUMO energies, molecular orbitals. |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis absorption and emission spectra. | Excitation energies, oscillator strengths. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the dye in a specific environment (e.g., solvent, polymer). plos.org | Conformational changes, diffusion, interaction energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity. doi.orgdergi-fytronix.com | Ecotoxicity, mutagenicity. dergi-fytronix.com |
Advanced Material Science and Engineering Applications of Solvent Yellow 21
Integration and Performance in Polymeric Systems
Solvent Yellow 21, a metal-complex azo dye, is widely utilized for coloring various polymeric materials due to its favorable integration and performance characteristics. sinoshiny.comguidechem.commade-in-china.com Its utility in advanced material science stems from its excellent solubility in organic solvents and compatibility with a range of resins, which facilitates its incorporation into polymer matrices to achieve desired functional and aesthetic properties. colorbloomdyes.comdubayrox.comhermetachem.com
Dye-Polymer Matrix Interactions and Dispersion Homogeneity
The effective coloration of plastics by this compound relies on its ability to be finely and evenly dispersed throughout the polymer matrix. sinoshiny.comguidechem.com The mechanism of action involves the dye dissolving and distributing on a molecular level within the polymer chains during processing, leading to uniform, transparent coloration. heubach.com The quality of this dispersion is critical, as it directly impacts the final aesthetic and optical properties of the material.
The interaction between the dye and the polymer host is a key factor influencing dispersion. This compound shows good compatibility with numerous synthetic and natural resins, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polyamide (PA). hermetachem.comsunrisedyestuffs.comprecisechem.com However, the nature of the polymer can affect the dye's behavior. In polymers with low polarity, dye-dye interactions may be more prevalent, potentially leading to aggregation. acs.org Conversely, in polymers with more complex backbones and higher polarity, such as polyethylene (B3416737) terephthalate (B1205515) (PET), stronger dye-polymer interactions can reduce aggregation and promote better solubility. acs.org
Achieving dispersion homogeneity is a primary goal in the manufacturing process. To facilitate this, the dye is often milled to create a uniform, fine particle size, which is optimal for dispersion in polymers. Additionally, polymeric dispersants are sometimes employed. These agents contain "anchoring groups" that attach to the dye particle surface and polymeric chains that are soluble in the surrounding medium, preventing re-agglomeration and ensuring a stable, homogeneous mixture. heubach.comresearchgate.net The solubility of this compound in various organic solvents is a crucial parameter for its application in solvent-based polymer processing.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Ethanol | 100 | colorbloomdyes.comzeyachem.net |
| Methyl Ethyl Ketone (MEK) | 500 | colorbloomdyes.com |
| Toluene | 400 | colorbloomdyes.com |
| 1-methoxy-2-propanol | 300 | colorbloomdyes.com |
| 2-ethoxyethanol (Ethyl cellosolve) | 500 | colorbloomdyes.comzeyachem.net |
| Ethyl Acetate (B1210297) | 400 | colorbloomdyes.comzeyachem.net |
| N,N-dimethylformamide (DMF) | 837 | zeyachem.net |
Optical Properties Modulation in Advanced Materials
The primary function of this compound in advanced materials is to impart a bright, stable, and transparent yellow hue. sunrisedyestuffs.com The final optical characteristics of a dyed polymer are not solely dependent on the dye itself but are modulated by its interaction with the host material. The degree of dye aggregation and the orientation of dye molecules within the polymer can significantly influence the material's optical properties. acs.org
Achieving a molecular-level solution of the dye within the polymer is key to obtaining high transparency and vibrant color. heubach.com In some fluorescent dye systems, aggregation can lead to a phenomenon known as aggregation-induced enhanced emission (AIEE), where the fluorescence intensity increases upon aggregation. acs.org The "strength" of this effect is heavily dependent on the balance between dye-dye and dye-polymer interactions. acs.org While this compound is primarily used for its color rather than fluorescence, these principles highlight how the physical state of the dye within the polymer matrix—whether as individual molecules or as aggregates—is fundamental to modulating the final optical properties of the engineered material. The use of self-assembling materials like block copolymers can also create nanostructures that produce structural color, a phenomenon where the color arises from the physical structure rather than the dye's absorption, and this can be tuned by solvent selection during processing. rsc.org
Photostability and Thermostability in Engineered Materials
A critical requirement for colorants in engineered materials, particularly plastics processed at high temperatures, is excellent thermal and photochemical stability. This compound is recognized for its high performance in both these areas, ensuring the longevity of the color in the final product. primachemicals.comprecisechem.com
Thermostability: The dye exhibits remarkable heat stability, making it suitable for demanding manufacturing processes such as injection molding and extrusion where processing temperatures can be high. hermetachem.comsunrisedyestuffs.com Different sources report heat resistance up to 300°C, although stability can depend on the duration of exposure. made-in-china.com This property ensures that the dye does not decompose or change color during polymer processing. hermetachem.com
Photostability: this compound demonstrates good to excellent light fastness, which is the measure of a colorant's resistance to fading upon exposure to light. primachemicals.com Light fastness is often rated on a scale from 1 (poor) to 8 (superior). precisechem.comprecisechem.com Reports for this compound typically place its light fastness in the range of 5 to 7, indicating a high resistance to degradation from UV and visible light. made-in-china.comcolorbloomdyes.comjadechem-colours.com
Table 2: Reported Stability Properties of this compound
| Property | Value/Rating | Reference |
|---|---|---|
| Heat Resistance | Stable at 180°C (10 min) and 200°C (1 min) | colorbloomdyes.com |
| Up to 280-300°C | made-in-china.comprecisechem.com | |
| Good thermal stability | hermetachem.com | |
| Light Fastness (Scale 1-8) | 7 | colorbloomdyes.comjadechem-colours.com |
| 6-7 | made-in-china.com | |
| 5-6 | colorbloomdyes.com | |
| Acid Resistance | Good (Grade 4) | colorbloomdyes.com |
| Alkali Resistance | Good (Grade 4) | colorbloomdyes.com |
Chemo-sensing and Optical Probe Applications
While this compound is manufactured as a stable colorant, its core chemical structure—an azo-pyrazolone chromophore complexed with a metal—is representative of a class of compounds actively investigated for chemo-sensing and optical probe applications. made-in-china.commdpi.comresearchgate.net The interaction of specific organic chromophores with chemical analytes can induce changes in optical properties, such as color or fluorescence, forming the basis of a sensor. rsc.org
Development of Chromophores for Metal Ion Detection
The development of optical sensors for metal ions often relies on the design of specific organic ligands, or chromophores, that can selectively bind to a target ion. bgsu.edu This binding event alters the electronic structure of the chromophore, resulting in a measurable optical signal. Several classes of chromophores are employed for this purpose.
Research has shown that hydrazone-based chromophores can act as colorimetric sensors for detecting cadmium ions. mdpi.com Similarly, azo-chromophores, such as dithizone, have been immobilized on substrates to create paper-based sensors for heavy metal ions like lead (Pb²⁺), zinc (Zn²⁺), and copper (Cu²⁺). researchgate.net The sensing mechanism involves the formation of a complex between the chromophore and the metal ion, which produces a distinct color change. researchgate.net
The synthesis of this compound itself involves the coupling of diazotized 2-aminophenol-4-sulfonic acid with an acetoacetanilide, followed by complexation with a chromium metal ion. guidechem.com The resulting azo-pyrazolone structure is the light-absorbing chromophore. This same class of molecule, when not pre-complexed, can act as a ligand. For example, 8-hydroxyquinoline (B1678124) is a well-known receptor that, upon coordination with a metal ion, forms a new metalloquinolinolate chromophore with distinct luminescent properties, enabling its use in sensor arrays. bgsu.edu The design of such sensors focuses on creating a delicate balance between the properties of the free chromophore and the metal-bound complex to generate a unique, detectable response pattern. bgsu.edu
Application in Sensor Design for Chemical Analytes
Chromophores designed for analyte detection can be integrated into various sensor formats. One common application is in colorimetric test strips, where the chromophore is immobilized on a solid support like paper or a polymer membrane. researchgate.net These devices offer a simple, rapid, and low-cost method for on-site detection of analytes in samples like water. researchgate.net The sensor's response can be a distinct color change visible to the naked eye or quantifiable using digital imaging techniques. researchgate.net
Another major application is in fluorescence-based sensing. The interaction with an analyte can either quench or enhance the fluorescence of the probe molecule. rsc.org For instance, certain fluorophore-containing gels exhibit fluorescence quenching in the presence of volatile acids. The mechanisms behind these changes are varied and include photo-induced electron transfer (PeT), chelation-enhanced fluorescence (CHEF), and chelation-quenched fluorescence (CHQF). rsc.org
While this compound is a stable, pre-formed metal complex designed for coloration, its fundamental azo-pyrazolone chromophore structure is a key building block in the field of chemical sensor development. guidechem.commade-in-china.com The principles of ligand-analyte interaction that govern these sensors are exemplified by the chemistry of its core structure, highlighting the potential for this class of compounds in creating new analytical tools.
Role in Advanced Functional Materials and Devices
This compound, a metal-complex azo dye, has found its primary applications in traditional coloration for plastics, inks, and coatings. Its role in advanced functional materials, particularly in cutting-edge electronic and optical devices, is an area of ongoing exploration.
Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
Metal complexes are a significant class of materials investigated for use in organic light-emitting diodes (OLEDs) due to their potential for high quantum efficiency and tunable light emission. nih.govfrontiersin.orgresearchgate.net Specifically, complexes involving heavy metals like iridium, platinum, and gold are widely studied as phosphorescent or thermally activated delayed fluorescence (TADF) emitters. frontiersin.orgbeilstein-journals.org These materials can harness both singlet and triplet excitons, leading to higher device efficiencies. frontiersin.org Research has also explored the use of complexes with other metals such as copper, silver, and zinc for these applications. researchgate.netresearchgate.netacs.org
However, based on available research, there are no specific findings that document the application of this compound (a chromium-based complex) as an emissive or functional layer in OLEDs or photovoltaic devices. While the broader category of metal-organic complexes is central to OLED technology, the specific properties of this compound have not led to its adoption in this field to date. Similarly, in photovoltaics research, while various organic dyes and solvents are integral to the development of dye-sensitized and perovskite solar cells, the use of this compound has not been reported. researchgate.netnih.gov
Application in Specialized Coatings and Films
The primary industrial and advanced applications of this compound lie in its function as a colorant for a wide array of specialized coatings and films. Its excellent solubility in organic solvents and compatibility with numerous natural and synthetic resins make it a versatile choice for imparting a stable, transparent yellow hue. dubayrox.comroha.com
Key applications include:
Wood Stains and Coatings: It is frequently used in wood stains and transparent lacquers where it enhances the natural grain while providing a consistent color. epsilonpigments.com
Metal and Foil Coloring: The dye is used for coloring aluminum foils and in hot stamping foils, where a thin, transparent, and heat-resistant color layer is required. dubayrox.comepsilonpigments.com It is also applied in low-temperature baking finishes for metal surfaces.
Printing Inks: It serves as a colorant in various solvent-based printing inks, including those for screen printing and printing on metal surfaces. epsilonpigments.com
Plastic Coatings and Coloration: this compound is used for the surface coloring of various plastic products and in plastic coatings, such as those applied via vacuum plating. dubayrox.comepsilonpigments.com
Leather Finishes: The dye is suitable for finishing natural and synthetic leathers, often applied via spraying. epsilonpigments.com
Specialty Applications: Other uses include coloration for stationery and ballpoint pen inks, as well as in vinyl and nitrocellulose lacquers for creating vibrant colors on polymeric films. epsilonpigments.comchemistrystudent.com
The dye's effectiveness in these applications is largely due to its solubility profile in relevant industrial solvents.
Solubility of this compound in Various Organic Solvents
The following table presents the solubility of this compound in grams per liter (g/L) in different solvents, compiled from manufacturer data sheets. This data is crucial for formulating inks, coatings, and other solutions.
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 400 - 500 |
| Butyl Cellosolve | 250 |
| Diacetone Alcohol | 500 |
| Toluene | 400 |
| Ethyl Acetate | 400 |
| Cyclohexanone | 500 |
| N-Butyl Alcohol | 500 |
| Isopropyl Alcohol | 410 |
| Ethyl Alcohol | 500 |
| Methyl Alcohol | 450 |
| Data sourced from colorantsgroup.comcosmileeurope.eu. |
Pigment Science and Coloration Mechanisms in Non-Biological Media
The coloration properties of this compound are a direct result of its specific molecular structure. It is classified as a monoazo, 1:2 metal complex dye. roha.com The core of the dye molecule contains an azo functional group (-N=N-) linking two aromatic ring structures. wikipedia.orgwikipedia.org This entire assembly is known as a chromophore.
The mechanism of coloration is based on the principles of light absorption by this chromophore. The extensive system of delocalized pi-electrons across the aromatic rings and the azo bridge lowers the energy gap between the molecule's electronic ground state and excited states. chemistrystudent.com This allows the molecule to absorb energy from specific wavelengths of visible light, promoting electrons to a higher energy level. chemistrystudent.com The light that is not absorbed is reflected, and the human eye perceives the complementary color. For this compound, it strongly absorbs light in the blue-violet part of the spectrum, resulting in its characteristic yellow appearance. wikipedia.orgwikipedia.org
A critical feature of this compound is that two of these azo dye molecules act as ligands, chelating to a central chromium (Cr) ion. cosmileeurope.eu This metal complex structure plays a vital role in the dye's performance:
Stability: The coordination to the metal center significantly enhances the stability of the dye molecule. This leads to excellent lightfastness and heat stability, which are critical for durable coatings and plastics. dubayrox.com
Color Purity and Strength: The complexation can lock the geometry of the chromophore, leading to a purer, more brilliant color and high tinting strength. dubayrox.com
In practical applications, the dye imparts color by being dissolved in a solvent or finely dispersed within a polymer matrix, such as a resin or plastic. dubayrox.com Its good compatibility ensures that it can be integrated into these media without sacrificing the transparency or structural integrity of the final product. dubayrox.com
Performance and Fastness Properties of this compound
The table below outlines the key performance metrics for this compound when used in a lacquer, demonstrating its suitability for high-performance applications.
| Property | Rating/Value |
| Chemical Class | Metal Complex Azo Dye |
| Light Fastness (BWS) | 7 |
| Heat Resistance | 200°C |
| Acid Resistance | 4-5 |
| Alkali Resistance | 3 |
| Data sourced from epsilonpigments.comcolorantsgroup.com. Lightfastness is rated on the Blue Wool Scale (1-8), where 8 is the highest. Acid and Alkali resistance are rated on a scale of 1-5, where 5 is the highest. |
Environmental Research on the Fate and Transformation of Solvent Yellow 21
Characterization of Degradation Pathways and Mechanisms
The environmental degradation of Solvent Yellow 21, like other azo dyes, can proceed through photochemical, biological, and chemical pathways. As a metal-complex dye, its stability is notable, but it is not entirely inert in the environment. cncolorchem.combagmull.com The primary routes of transformation involve the breakdown of the chromophore, which leads to decolorization and the formation of various intermediate products.
While specific photodegradation kinetic studies for this compound are not extensively documented in peer-reviewed literature, the behavior of similar azo dyes underpins the general principles of its photochemical decay. The process is typically initiated by the absorption of UV or visible light, leading to the generation of reactive radical species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.comacs.org
The kinetics of photodegradation for many dyes follow a pseudo-first-order model. researchgate.netresearchgate.net Several factors significantly influence the rate of degradation:
Initial Dye Concentration: The rate of degradation often decreases as the initial dye concentration increases, primarily because more light is absorbed by the dye molecules themselves, which reduces the photons reaching the photocatalyst surface. mdpi.comjmaterenvironsci.com
pH: The pH of the aqueous medium affects the surface charge of photocatalysts and the dye molecule itself, influencing the adsorption of the dye onto the catalyst surface, a critical step for degradation. jmaterenvironsci.com
Catalyst Loading: The concentration of the photocatalyst (e.g., TiO₂, ZnO) impacts the number of active sites available for the reaction. google.com
Light Intensity: A higher light intensity generally leads to a faster degradation rate by increasing the generation of electron-hole pairs in the photocatalyst. mdpi.com
In studies on Eosin Yellow, another yellow dye, photocatalytic degradation using zinc oxide (ZnO) and cerium oxide (CeO₂) nanoparticles has demonstrated high efficiency, with degradation reaching over 90% under optimal conditions. google.comrsc.org The degradation of Reactive Yellow 17 using a TiO₂ photocatalyst was also found to follow pseudo-first-order kinetics. researchgate.net Although specific transformation products for this compound from photodegradation are not identified in the available literature, the process for azo dyes typically involves the cleavage of the azo bond and the oxidation of the resulting aromatic structures.
Table 1: Parameters Influencing Photodegradation of Yellow Dyes (General Findings)
| Parameter | Effect on Degradation Rate | Rationale | Source |
|---|---|---|---|
| Initial Concentration | Decreases with increasing concentration | Reduced light penetration and catalyst surface saturation. | mdpi.comjmaterenvironsci.com |
| pH | Dependent on dye & catalyst | Affects surface charge and dye-catalyst adsorption. | jmaterenvironsci.com |
| Catalyst Dosage | Increases to an optimum, then may decrease | More active sites available; excess can cause light scattering and agglomeration. | google.com |
| Light Intensity | Increases with increasing intensity | Enhances the generation of reactive oxygen species. | mdpi.com |
Specific studies on the microbial degradation of this compound are scarce. However, the general mechanisms for azo dyes are well-established and involve various microorganisms, including bacteria, fungi, and algae. mdpi.com The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). mdpi.com
This cleavage is typically carried out by microbial enzymes called azoreductases, leading to the formation of colorless aromatic amines, which may be further degraded. mdpi.com
Anaerobic Degradation: Under anaerobic conditions, the azo bond is reduced, breaking the molecule into potentially more mobile aromatic amines.
Aerobic Degradation: While the initial reductive cleavage is more efficient anaerobically, subsequent degradation of the resulting aromatic amines often requires aerobic conditions. Some bacteria, such as Pseudomonas veronii, have been identified that can degrade chlorinated dioxins, which are also complex aromatic compounds. nih.gov Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like lignin (B12514952) peroxidases that can non-selectively degrade a wide range of persistent organic pollutants. mdpi.comnih.gov
The process can occur through two main mechanisms:
Biosorption: The dye molecules bind to the surface of the microbial biomass (living or dead). This process can remove color but does not break down the dye molecule. mdpi.com
Biodegradation: The dye is used as a substrate by microorganisms, leading to the breakdown of its chemical structure through enzymatic action. mdpi.comeeer.org
Given that this compound is a metal-complex dye, the presence of the chromium complex may influence its biodegradability, potentially making it more recalcitrant than simpler azo dyes.
Chemical degradation of this compound can occur through redox reactions and hydrolysis, though the compound is relatively stable under normal conditions. cncolorchem.com
Oxidation and Reduction: The dye is incompatible with strong oxidizing and reducing agents. cncolorchem.com Chemical reduction typically targets the azo bond, leading to its cleavage and the formation of aromatic amines, similar to the initial step of biodegradation. Strong oxidizing agents can also break down the chromophore, potentially forming nitroso or quinone-like derivatives. Thermal decomposition can generate irritating and toxic gases. cncolorchem.com
Hydrolysis: The azo linkage is generally resistant to hydrolysis. However, for some solvent dyes, hydrolysis can be a relevant degradation pathway under specific conditions. For example, Solvent Yellow 124 is known to hydrolyze in the presence of acid, which cleaves an acetal (B89532) group. wikipedia.org While specific hydrolysis data for this compound is not available, its stability in aqueous environments is expected to be significant under neutral pH conditions.
Advanced Analytical Techniques for Environmental Detection and Monitoring
The detection and monitoring of this compound and its transformation products in environmental samples require sensitive and specific analytical methods due to the complexity of the matrices and the typically low concentrations.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of solvent dyes. sigmaaldrich.com Methods have been developed for quantifying solvent dyes in matrices like diesel fuel, which can be adapted for environmental samples. dtic.millmaleidykla.lt
Key features of these analytical methods include:
Sample Preparation: For water samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve the required detection limits. fda.gov Soil samples would require an initial solvent extraction step. researchgate.net
Chromatographic Separation: Reverse-phase HPLC using columns like C18 is common. dtic.mil A mobile phase often consists of a mixture of methanol (B129727), acetonitrile (B52724), and/or water. dtic.milfda.gov
Detection: UV-Vis or photodiode array (PDA) detectors are frequently used, set to the wavelength of maximum absorbance for the dye. sigmaaldrich.comfda.gov For Solvent Yellow 124, detection limits (LOD) as low as 0.020 mg/L have been reported using HPLC-UV. europa.eu
Fluorescence spectroscopy, combined with chemometric data analysis, has also been successfully applied for the simultaneous quantification of multiple solvent dyes in fuel, offering a rapid and non-destructive alternative. researchgate.net For Solvent Yellow 124, this method achieved a limit of detection of 0.042 mg/L. researchgate.net
Table 2: Analytical Methods for Solvent Dye Determination
| Technique | Sample Matrix | Typical Column | Detection Method | Reported LOD | Source |
|---|---|---|---|---|---|
| HPLC | Freshwater | Reverse-Phase C18 | UV-Vis | 0.08 mg/L (for SY 33) | dtic.mil |
| HPLC | Gas Oil | Silica (B1680970) | UV-Vis (410 nm) | 0.026 mg/L (for SY 124) | europa.eu |
| HPLC | Diesel | Agilent Zorbax Rx-SIL | UV-Vis | 0.56-0.77 mg/L (for various dyes) | lmaleidykla.lt |
| Fluorescence Spectroscopy | Diesel Oil | N/A | EEM with PLS | 0.042 mg/L (for SY 124) | researchgate.net |
Identifying the byproducts of degradation is essential for a complete environmental risk assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for this purpose. researchgate.net
LC-MS and LC-MS/MS: This combination allows for the separation of complex mixtures followed by the mass-based identification of the individual components. Tandem MS (MS/MS) provides structural information by fragmenting the parent ions, which is crucial for elucidating the structures of unknown transformation products.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight) provide highly accurate mass measurements, enabling the determination of elemental formulas for degradation products.
While specific transformation products for this compound are not detailed in the available literature, the application of these techniques to azo dyes suggests that the primary degradation products to be expected would be the aromatic amines resulting from the reductive cleavage of the azo bond. Further degradation would lead to smaller, more oxygenated molecules.
Strategies for Chemical Abatement and Remediation based on Degradation Principles
The remediation of water sources contaminated with synthetic dyes such as this compound is a significant area of environmental research. Chemical abatement strategies primarily focus on the degradation of the complex dye molecule into simpler, less harmful compounds. These strategies often employ reactive chemical species to break down the chromophoric and aromatic structures inherent in dyes like this compound. The principles of degradation underpin various treatment technologies, which can be broadly categorized into advanced oxidation processes and adsorption/separation methods. rsc.orgcsuohio.edu These techniques aim to be efficient, cost-effective, and environmentally benign. ijcce.ac.ir
Application of Advanced Oxidation Processes (AOPs) for Dye Decomposition
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). ijcce.ac.irmdpi.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants, including the complex aromatic structure of this compound. ijcce.ac.irdeswater.com AOPs are considered a promising technology for the treatment of textile and dye industry wastewater due to their effectiveness in breaking down recalcitrant organic compounds. ijcce.ac.irjwent.net Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO2). ijcce.ac.irmdpi.com
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.govresearchgate.net This method is advantageous due to its simplicity and the low cost and toxicity of the reagents. ijcce.ac.ir The efficiency of the Fenton process is highly pH-dependent, with optimal degradation typically occurring in acidic conditions (pH 2-4). iwaponline.com The combination of the Fenton process with ultraviolet (UV) light, known as the photo-Fenton process, can enhance the degradation rate by providing an additional pathway for hydroxyl radical generation and photoreduction of Fe³⁺ back to Fe²⁺. nih.gov
Research on dyes similar to this compound has demonstrated the efficacy of these methods. For instance, in the degradation of Reactive Yellow X-RG, a study found that a mole ratio of [H₂O₂]/[Fe²⁺] of 27:1 resulted in a 93.1% degradation rate within 20 minutes. iwaponline.com Combining the Fenton process with ozone (O₃/Fenton) can create a synergistic effect, leading to higher degradation rates in shorter times. iwaponline.com
Ozonation: Ozonation is another AOP that can be used for dye degradation. Ozone (O₃) is a strong oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at alkaline pH. jwent.netmdpi.com The combination of ozone with UV light can further increase the production of hydroxyl radicals, enhancing the degradation efficiency. jwent.net Studies on similar dyes have shown that ozonation is effective, and its efficiency can be significantly improved when combined with other AOPs. For example, the combination of O₃ with the Fenton process has been shown to have a significant synergistic effect on the degradation of reactive yellow dyes. iwaponline.com
Photocatalysis with Titanium Dioxide (TiO₂): Heterogeneous photocatalysis using semiconductor particles like TiO₂ is a widely researched AOP for dye degradation. naturalspublishing.comaip.org When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. deswater.comresearchgate.net The anatase crystalline form of TiO₂ is often considered the most effective for photocatalytic oxidation. naturalspublishing.com
The efficiency of TiO₂ photocatalysis is influenced by several factors, including catalyst loading, initial dye concentration, and pH. Research on various yellow dyes has shown significant degradation using TiO₂ under UV irradiation. For example, a study on the photocatalytic degradation of Yellow 2G dye using TiO₂ under UVA light achieved a 96.19% degradation efficiency under optimized conditions of 0.914 g/L TiO₂, pH 3.45, and an initial dye concentration of 20 mg/L. researchgate.net Another study on Reactive Yellow dye demonstrated that about 60% degradation was achieved in 360 minutes for a 200 ppm solution in a batch mode with immobilized TiO₂. researchgate.net
Interactive Data Table: Comparison of AOPs for Yellow Dye Degradation
| AOP Method | Target Dye | Key Parameters | Degradation Efficiency | Reference |
| Fenton Process | Reactive Yellow X-RG | [H₂O₂]/[Fe²⁺] = 27:1, pH 3 | 93.1% in 20 min | iwaponline.com |
| O₃/Fenton | Reactive Yellow X-RG | pH 3, O₃ dosage 19.44 mg/min | >80% in 2 min | iwaponline.com |
| TiO₂/UVA | Yellow 2G | 0.914 g/L TiO₂, pH 3.45, 20 mg/L dye | 96.19% | researchgate.net |
| Immobilized TiO₂/UV | Reactive Yellow | 200 ppm dye | ~60% in 360 min | researchgate.net |
| H₂O₂/TiO₂/UV | Reactive Yellow | pH 3-7 | 98.8% | researchgate.net |
Adsorption and Separation Methodologies in Research Contexts
Adsorption is a widely used physical method for the removal of dyes from wastewater due to its high efficiency, operational simplicity, and cost-effectiveness. rsc.orgcsuohio.edu This process involves the accumulation of dye molecules from the liquid phase onto the surface of a solid adsorbent. rsc.org Various materials have been investigated as adsorbents for dye removal, with activated carbon being one of the most common due to its large surface area and high adsorption capacity. scirp.orgufsm.br
Activated Carbon: Activated carbon can be produced from various carbonaceous materials, including wood, coal, and agricultural waste. ufsm.br Research has demonstrated its effectiveness in adsorbing a variety of dyes. For example, commercial activated carbon has shown high adsorption capacities for different types of dyes. rsc.org The effectiveness of activated carbon is dependent on factors such as pH, temperature, initial dye concentration, and the specific surface characteristics of the carbon. rsc.org
Low-Cost Adsorbents: In an effort to reduce the cost of treatment, numerous studies have focused on the use of low-cost, readily available materials as adsorbents. These include agricultural byproducts and natural materials. scielo.br Materials like rice husks, fruit stones, and clays (B1170129) have been successfully tested for their ability to remove dyes from aqueous solutions. researchgate.net For instance, a study using a composite adsorbent made from natural clay and activated carbon derived from sapindus seeds reported an 86% removal efficiency for a basic yellow dye at an alkaline pH of 9. researchgate.net Another study investigated the use of acerola core as a precursor for activated carbon and found it to be a potential adsorbent for remazol golden yellow dye, with a maximum adsorption capacity of 119.00 mg/g under the studied conditions. ufsm.br
The adsorption process is often analyzed using isotherm models, such as the Langmuir and Freundlich models, to describe the equilibrium between the adsorbed dye on the adsorbent and the dye in solution. researchgate.netresearchgate.net Kinetic models are also used to understand the rate of adsorption. researchgate.net
Interactive Data Table: Adsorption Capacities of Various Adsorbents for Yellow Dyes
| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| Activated Carbon (from Acerola Core) | Remazol Golden Yellow | 119.00 | - | ufsm.br |
| Clay and Activated Carbon Composite | Basic Yellow Dye | - (86% removal) | pH 9 | researchgate.net |
| Bottom Ash | Quinoline Yellow | - | - | researchgate.net |
| De-oiled Soya | Quinoline Yellow | - | - | researchgate.net |
Future Directions and Emerging Research Avenues for Solvent Yellow 21
Synergistic Approaches in Experimental and Computational Studies
The future of research on Solvent Yellow 21 and similar chemical compounds lies in the powerful synergy between experimental and computational methods. rsc.orgmdpi.com This integrated approach is proving to be a cost-effective strategy for developing new materials and understanding complex chemical phenomena. rsc.org
Recent studies on various organic molecules demonstrate the effectiveness of combining laboratory experiments with computational modeling to predict and validate properties such as solubility and reactivity. rsc.orgchemrxiv.org For instance, a synergistic computational-experimental design approach has been successfully used to investigate the solubility of active materials for non-aqueous redox flow batteries. rsc.org This involved computational frameworks to predict solubility trends, which were then experimentally verified. rsc.org Such a strategy could be invaluable in exploring new solvent systems for this compound or modifying its structure to enhance its solubility in greener, more environmentally friendly solvents. nih.gov
A key aspect of this synergistic approach is the ability to bridge the gap between theoretical predictions and real-world performance. Computational studies can provide insights into molecular-level interactions, such as how the dye interacts with different polymers or solvents, which can then be tested and refined through targeted experiments. mdpi.com This iterative process of prediction and validation is crucial for the rational design of new materials and applications. For example, understanding the dye's behavior in various solvents through both computational and experimental means can lead to the development of more stable and effective formulations for inks and coatings. chemrxiv.orgacs.org
Challenges and Limitations in Current Research and Methodologies
Despite the advancements, several challenges and limitations persist in the research of solvent dyes like this compound. A significant hurdle is the often-low purity of raw color materials, which are not always specifically produced for highly sensitive applications. mdpi.com These impurities, which can include aromatic amines or polycyclic aromatic hydrocarbons, can complicate the interpretation of experimental results and may have toxicological implications. mdpi.com
Another limitation is the potential for the degradation of azo dyes, a class to which some solvent dyes belong, into aromatic amines through the cleavage of the azo bond (-N=N-). While specific degradation pathways for this compound are not extensively documented in the provided sources, this is a general concern for the broader class of azo dyes.
Furthermore, the environmental impact of solvent dyes is an area requiring more in-depth investigation. While some studies indicate moderate toxicity to aquatic organisms, detailed research on photodegradation kinetics and the long-term environmental fate of many solvent dyes is still lacking. The Canadian Environmental Protection Act, 1999, has led to screening assessments of certain azo solvent dyes, concluding that at current exposure levels, they are not harmful to human health. canada.ca However, these assessments also noted that some of these dyes are expected to remain in the environment for a long time. canada.ca
Prospective Areas for Innovation and Application in Chemical Sciences
Looking ahead, several prospective areas for innovation and new applications for this compound in the chemical sciences are emerging. The development of "greener" and more sustainable chemical processes is a major driving force. This includes the exploration of more environmentally friendly solvents and the design of dyes with improved properties, such as enhanced lightfastness and thermal stability. zeyachem.netnih.gov
The unique properties of solvent dyes could be leveraged in advanced materials science. For example, their solubility in organic matrices makes them suitable for incorporation into polymers for specialized applications, such as in optoelectronic devices or as sensors. The synthesis of multicolor carbon dots (CDs) for use in light-emitting diodes (LEDs) demonstrates how precise control over reaction solvents can yield materials with tunable fluorescence. mdpi.com This principle could potentially be applied to develop novel fluorescent applications for this compound.
There is also potential for innovation in analytical chemistry. The use of dyes as tracers in chromatography and as colorants in chemical reactions to enhance visibility are established applications that could be expanded upon. For instance, developing highly sensitive analytical methods for detecting and quantifying solvent dyes in various matrices is crucial for both quality control and environmental monitoring. researchgate.net
Furthermore, the field of materials chemistry offers opportunities for creating novel composites and formulations. By understanding the interactions between this compound and different polymers and additives, it may be possible to develop coatings and plastics with enhanced color properties and durability. colorbloomdyes.com The use of polymeric auxiliaries to improve application properties like adhesion and color strength is an area ripe for further research and development.
Finally, continued research and development, as seen in companies that focus on continuous improvement and maintaining international standards, will be crucial for unlocking the full potential of this compound and other solvent dyes. environmentclearance.nic.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
